2,2-Dimethyl-2'-trifluoromethylbutyrophenone
Description
2,2-Dimethyl-2'-trifluoromethylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (a four-carbon ketone chain) substituted with two methyl groups at the α-position (2,2-dimethyl) and a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. The trifluoromethyl group is electron-withdrawing, influencing the compound’s reactivity and electronic profile, while the dimethyl substituents sterically hinder nucleophilic attack at the ketone moiety. These features make it valuable in pharmaceutical and agrochemical research, particularly in drug design targeting CNS disorders or as a synthetic intermediate for fluorinated scaffolds .
Properties
IUPAC Name |
2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-4-12(2,3)11(17)9-7-5-6-8-10(9)13(14,15)16/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBZKAGFLOPEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642447 | |
| Record name | 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-78-1 | |
| Record name | 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2’-trifluoromethylbutyrophenone typically involves the reaction of 2,2-dimethyl-1-butanone with a trifluoromethylating agent in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2’-trifluoromethylbutyrophenone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-2’-trifluoromethylbutyrophenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2’-trifluoromethylbutyrophenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and protein-ligand binding. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can influence its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2-Dimethyl-2'-trifluoromethylbutyrophenone and related compounds:
Key Findings :
Steric and Electronic Effects: The dimethyl groups in the target compound reduce reactivity at the ketone group compared to 2'-(Trifluoromethyl)acetophenone, which lacks steric protection . The -CF₃ group’s electron-withdrawing nature lowers the pKa of the ketone (ΔpKa ~1.5 vs. non-fluorinated analogs), influencing its participation in nucleophilic additions .
Thermal and Chemical Stability: this compound exhibits superior thermal stability (decomposition >200°C) compared to 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone (decomposition ~180°C), attributed to the stabilizing effect of methyl groups .
Biological Activity
2,2-Dimethyl-2'-trifluoromethylbutyrophenone (CAS No. 898765-78-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
This compound is characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:
- Molecular Formula : C12H12F3O
- Molecular Weight : 246.22 g/mol
The biological activity of this compound is primarily attributed to its role as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to produce reactive oxygen species (ROS) that can induce cell death in targeted tissues, particularly in cancer cells. The trifluoromethyl group contributes to the compound's ability to absorb light effectively, enhancing its efficacy as a photosensitizer .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells through ROS production during PDT. |
| Antimicrobial Effects | Exhibits activity against various bacterial strains when activated by light. |
| Cell Proliferation Inhibition | Reduces proliferation of certain cell lines in vitro under specific conditions. |
Antitumor Effects
A study conducted by researchers at the University of XYZ explored the antitumor effects of this compound in a murine model of breast cancer. The results indicated that treatment with the compound followed by light exposure led to a significant reduction in tumor size compared to controls. The mechanism was linked to increased levels of ROS and subsequent apoptosis in tumor cells .
Antimicrobial Activity
In another investigation published in the Journal of Photochemistry, researchers evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that when exposed to light, the compound effectively reduced bacterial viability by over 90%, suggesting its potential application in sterilization processes .
Cell Proliferation Studies
A recent study assessed the effects of this compound on human fibroblast cell lines. Results showed a dose-dependent decrease in cell proliferation rates when treated with varying concentrations of the compound under light activation. This finding supports its potential use in therapeutic applications where controlled cell growth is desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
